molecular formula C4H12Cl2N2 B025274 3-Aminopyrrolidine dihydrochloride CAS No. 103831-11-4

3-Aminopyrrolidine dihydrochloride

Cat. No.: B025274
CAS No.: 103831-11-4
M. Wt: 159.05 g/mol
InChI Key: NJPNCMOUEXEGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopyrrolidine dihydrochloride can be synthesized through the reduction of 3-aminopyrrolidin-2-one hydrochloride using lithium aluminum hydride . The preparation involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reduction methods, ensuring high purity and yield suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyrrolidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Aminopyrrolidine dihydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Aminopyrrolidine dihydrochloride is unique due to its specific structure, which allows it to form stable complexes with metals and participate in a wide range of chemical reactions. Its role as an intermediate in the synthesis of quinolone antibiotics further highlights its importance in medicinal chemistry .

Biological Activity

3-Aminopyrrolidine dihydrochloride is a chiral amine compound that has garnered attention in medicinal chemistry due to its potential as a precursor for various biologically active molecules. Its structural properties allow it to interact with biological systems, making it a subject of interest in drug development and pharmacological studies.

This compound, with the chemical formula C4H12Cl2N2, is characterized by its two hydrochloride groups, which enhance its solubility in aqueous environments. The compound is often utilized in the synthesis of pharmacologically relevant compounds, including chemokine receptor antagonists and other therapeutic agents .

Antagonistic Activity

Research has demonstrated that derivatives of 3-aminopyrrolidine exhibit significant antagonistic activity against human chemokine receptor 2 (hCCR2). A study synthesized various derivatives and identified several compounds with high potency as hCCR2 antagonists. For instance, piperidine and piperazine derivatives showed promising results, indicating the potential of 3-aminopyrrolidine as a scaffold for developing hCCR2 antagonists .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 3-aminopyrrolidine derivatives has been extensively studied. Modifications to the core structure have resulted in varying degrees of biological activity. For example, the incorporation of different heteroatomic moieties has been shown to enhance receptor binding affinity and selectivity .

Study on Antimicrobial Properties

In a study focusing on antimicrobial peptides inspired by 3-aminopyrrolidine derivatives, researchers evaluated the biological activity against various bacterial strains. The results indicated that certain modified peptides exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM against both gram-positive and gram-negative bacteria. The mechanism involved rapid permeabilization of bacterial membranes, leading to cell lysis .

Neurotransmitter Interaction

Another significant area of research involves the interaction of 3-aminopyrrolidine with neurotransmitter systems. The compound has been explored for its ability to modulate neurotransmitter release, particularly glutamate. Studies utilizing microelectrode arrays have shown that compounds based on 3-aminopyrrolidine can facilitate real-time measurements of neurotransmitter dynamics, highlighting their potential role in neuropharmacology .

Research Findings Summary

Study Focus Findings
Antagonistic ActivityIdentified potent hCCR2 antagonists from 3-aminopyrrolidine derivatives
Antimicrobial ActivityPeptides derived from 3-aminopyrrolidine showed MICs of 1-8 µM against bacteria
Neurotransmitter InteractionFacilitated real-time monitoring of L-glutamate release

Properties

IUPAC Name

pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-4-1-2-6-3-4;;/h4,6H,1-3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPNCMOUEXEGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583661
Record name Pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103831-11-4
Record name Pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopyrrolidine dihydrochloride
Reactant of Route 2
3-Aminopyrrolidine dihydrochloride
Reactant of Route 3
3-Aminopyrrolidine dihydrochloride
Reactant of Route 4
3-Aminopyrrolidine dihydrochloride
Reactant of Route 5
3-Aminopyrrolidine dihydrochloride
Reactant of Route 6
3-Aminopyrrolidine dihydrochloride
Customer
Q & A

Q1: What is the role of 3-aminopyrrolidine dihydrochloride in the synthesis of nanomaterials?

A1: this compound (APDC) can act as both a stabilizer and a structure-directing agent in the synthesis of nanomaterials. [] For example, it has been successfully utilized in the one-pot, seedless, aqueous synthesis of reduced graphene oxide-supported core-shell platinum@palladium nanoflowers (Pt@Pd NFs/rGO). [] In this context, APDC's role is crucial in controlling the morphology and size of the resulting nanostructures, ultimately influencing their catalytic properties.

Q2: How does the structure of this compound contribute to its function as a structure-directing agent?

A2: While the provided research [] doesn't delve into the specific structural influence of APDC, it's plausible that its bifunctional nature, possessing both amine and hydrochloride groups, plays a role. The amine group can interact with the surface of metal precursors like platinum and palladium, while the hydrochloride could interact with the reduced graphene oxide support. This dual interaction likely facilitates the controlled growth and assembly of the core-shell nanoflowers.

Q3: Are there alternative synthetic routes for this compound beyond its use in nanomaterial synthesis?

A3: Yes, several synthetic routes have been explored for this compound, often driven by its role as a key intermediate in producing pharmaceuticals like tosufloxacin and other quinolone antibiotics. [, , ] One common approach involves a multi-step process starting from benzylamine and ethyl acrylate. [, , ] These routes typically involve reactions such as N-alkylation, Dieckmann cyclization, decarboxylation, oximation, and catalytic hydrogenation.

Q4: What are the advantages of the one-pot synthesis of Pt@Pd NFs/rGO using this compound?

A4: The research highlights that employing APDC in a one-pot synthesis offers several advantages: []

    Q5: What information is available regarding the crystal structure of this compound?

    A5: Research provides insights into the crystal structure of rac-3-ammoniopyrrolidinium perchlorate, a derivative of this compound. [] The study elucidates the compound's monoclinic crystal system and space group, unit cell dimensions, and atomic coordinates. [] It also describes the arrangement of cations and anions within the crystal lattice, highlighting hydrogen bonding interactions. This structural information contributes to a deeper understanding of the compound's properties and potential applications.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.